

HPLC analytical method for 1-(4-Methylpyridin-2-yl)piperazine purity

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Compound of Interest

Compound Name: **1-(4-Methylpyridin-2-yl)piperazine**

Cat. No.: **B109234**

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Application Note and Protocol

1. Introduction

1-(4-Methylpyridin-2-yl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity determination of **1-(4-Methylpyridin-2-yl)piperazine**.

2. Principle

The method utilizes a reversed-phase C18 column to separate **1-(4-Methylpyridin-2-yl)piperazine** from its impurities. A mobile phase consisting of a mixture of an aqueous phosphate buffer and an organic solvent (acetonitrile) is used for elution. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, which is possible due to the presence of the pyridine ring chromophore. The purity is calculated by comparing the area of the main peak to the total area of all observed peaks.

3. Apparatus and Reagents

- Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm).

- Reagents:

- **1-(4-Methylpyridin-2-yl)piperazine** reference standard.
- Acetonitrile (HPLC grade).
- Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
- Orthophosphoric acid (AR grade).
- Water (HPLC grade).

4. Experimental Protocols

4.1. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H_3PO_4) B: Acetonitrile
Gradient	Isocratic: 60% A, 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	245 nm
Injection Volume	10 μ L
Run Time	20 minutes

4.2. Preparation of Solutions

- Mobile Phase A (Phosphate Buffer): Dissolve 2.72 g of KH_2PO_4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 μ m membrane filter.
- Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
- Standard Solution (100 μ g/mL): Accurately weigh about 10 mg of **1-(4-Methylpyridin-2-yl)piperazine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (100 μ g/mL): Accurately weigh about 10 mg of the **1-(4-Methylpyridin-2-yl)piperazine** sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 μ m syringe filter before injection.

4.3. System Suitability

To ensure the validity of the analytical results, system suitability tests are performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria	Hypothetical Results
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	5500
%RSD of Peak Area	$\leq 2.0\%$	0.8%
%RSD of Retention Time	$\leq 1.0\%$	0.3%

4.4. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Perform five injections of the Standard Solution to check for system suitability.
- Inject the Sample Solution in duplicate.
- Record the chromatograms and integrate the peak areas.

5. Data Presentation

5.1. Calculation of Purity

The purity of the **1-(4-Methylpyridin-2-yl)piperazine** sample is calculated based on the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

5.2. Hypothetical Sample Data

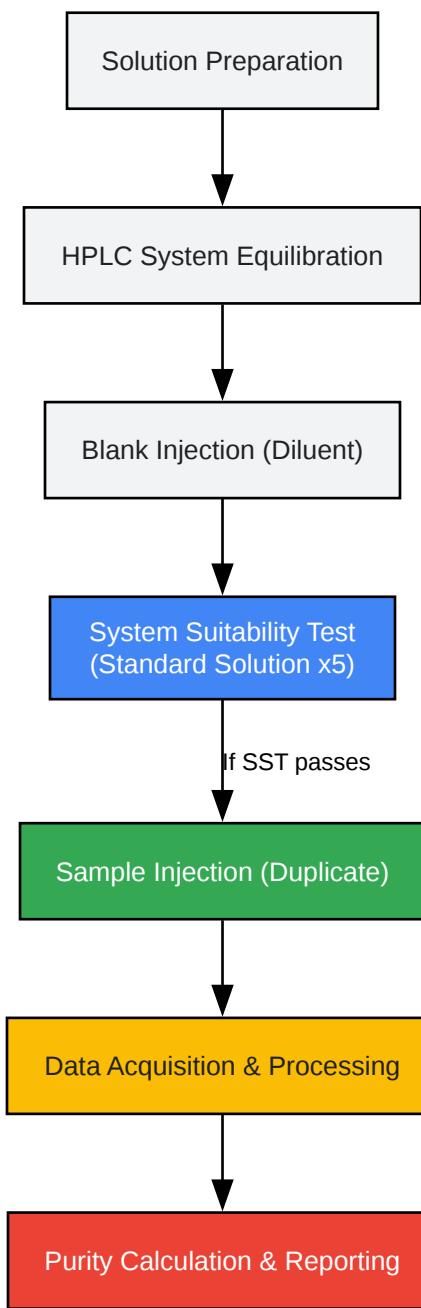
The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of **1-(4-Methylpyridin-2-yl)piperazine**.

Peak No.	Retention Time (min)	Peak Area	Area %
1	3.5	1500	0.15
2	5.2	995000	99.50
3	8.1	2500	0.25
4	10.4	1000	0.10
Total	1000000	100.00	

Based on this hypothetical data, the purity of the analyzed sample is 99.50%.

6. Visualization

Experimental Workflow Diagram



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Caption: Workflow for HPLC Purity Analysis of **1-(4-Methylpyridin-2-yl)piperazine**.

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